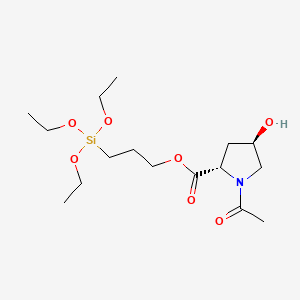

L-Proline, 1-acetyl-4-hydroxy-, 3-(triethoxysilyl)propyl ester, (4R)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“L-Proline, 1-acetyl-4-hydroxy-, 3-(triethoxysilyl)propyl ester, (4R)-” is a compound that is used in various applications. It is available from several manufacturers . It is related to hydroxyproline, an amino acid that is highly abundant in collagen, which accounts for about one-third of body proteins in humans and other animals . This compound and its minor analogue are formed from the post-translational hydroxylation of proteins .

Synthesis Analysis

The synthesis of this compound involves several steps. It is used as a precursor to synthesize pseudopoly(amino acids) such as poly(trans-4-hydroxy-4-acyl-L-proline ester) and a biodegradable polymer, poly(lactic acid-glycolic acid-4-hydroxyproline) . It is also used to synthesize molecular targets for von Hippel-Lindau (VHL) E3 ubiquitin ligase .Molecular Structure Analysis

The molecular structure of this compound is complex. The molecular formula is C8H13NO4 . More detailed information about the structure can be found in the 2D Mol file .Chemical Reactions Analysis

This compound is involved in several chemical reactions. It is used in the stereospecific synthesis of 4-fluoroglutamic acid . It is also used to synthesize molecular targets for von Hippel-Lindau (VHL) E3 ubiquitin ligase .科学的研究の応用

Synthesis and Structural Analysis

Hydroxyproline derivatives, including the (4R)-1-acetyl-4-hydroxy-L-proline ester, have been extensively studied for their synthesis methods and structural analysis. These studies are foundational for further applications in materials science, biochemistry, and pharmaceutical chemistry. For instance, Zhang Ya-wen (2004) described a method for preparing phenoxy-proline derivatives from hydroxy-L-proline, showcasing the compound's versatility as a precursor in organic synthesis (Zhang Ya-wen, 2004). Similarly, the work by Sheng Chun-quan (2004) on synthesizing pharmaceutical intermediates from hydroxy-L-proline esters further emphasizes the compound's significance in drug development (Sheng Chun-quan, 2004).

Biotechnological and Industrial Applications

Hydroxyproline and its analogs have been investigated for their biotechnological applications, particularly in microbial production and metabolism. For example, Thi Mai Hoa Bach and H. Takagi (2013) reviewed the properties, metabolisms, and applications of L-proline analogues, highlighting their utility in studying cellular metabolism and macromolecule synthesis (Thi Mai Hoa Bach & H. Takagi, 2013). These analogues are crucial for producing microorganisms that overproduce L-proline, which can be leveraged in industrial processes.

Pharmaceutical and Medicinal Chemistry

Research has also explored the use of hydroxyproline derivatives in the synthesis of pharmaceuticals. Hudlický (1993) discussed the stereospecific syntheses of all four stereoisomers of 4-fluoroglutamic acid, starting with natural hydroxy-L-proline, which underscores the compound's role in generating structurally diverse and biologically significant molecules (M. Hudlický, 1993).

Catalysis and Organic Synthesis

Hydroxyproline derivatives serve as catalysts and intermediates in organic synthesis. L. Al-Momani and Anas Lataifeh (2013) synthesized O-ferrocenoyl hydroxyproline conjugates to study their catalytic properties in aldol addition reactions, demonstrating the compound's utility in enantioselective synthesis (L. Al-Momani & Anas Lataifeh, 2013).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-triethoxysilylpropyl (2S,4R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31NO7Si/c1-5-22-25(23-6-2,24-7-3)10-8-9-21-16(20)15-11-14(19)12-17(15)13(4)18/h14-15,19H,5-12H2,1-4H3/t14-,15+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTLEQOXRWKQJK-CABCVRRESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCOC(=O)C1CC(CN1C(=O)C)O)(OCC)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[Si](CCCOC(=O)[C@@H]1C[C@H](CN1C(=O)C)O)(OCC)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO7Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B582371.png)

![2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzonitrile](/img/structure/B582372.png)

![(3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid](/img/structure/B582374.png)